Cadmium bromide tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

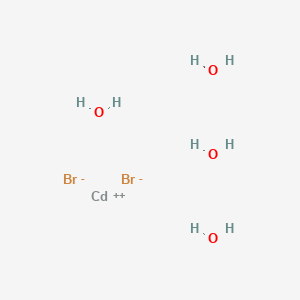

Cadmium dibromide, tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white hygroscopic solid that can also be obtained as a mono- and tetrahydrate . This compound has limited applications but is of interest in various scientific research fields due to its unique properties.

Méthodes De Préparation

Cadmium dibromide, tetrahydrate is prepared by heating cadmium with bromine vapor . The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution . The synthetic route involves the following reaction:

[ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ]

The resulting cadmium dibromide is then dissolved in water and crystallized to form the tetrahydrate:

[ \text{CdBr}_2 + 4\text{H}_2O \rightarrow \text{CdBr}_2·4\text{H}_2O ]

Analyse Des Réactions Chimiques

Cadmium dibromide, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: Cadmium dibromide can participate in redox reactions, where cadmium can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: It can undergo substitution reactions where the bromide ions are replaced by other anions or ligands.

Coordination Reactions: Cadmium dibromide can form coordination complexes with various ligands, which can alter its chemical properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Electrochemistry

Cadmium bromide tetrahydrate has been studied for its electrochemical properties, particularly in the development of batteries. It serves as a precursor for cadmium-based electrodes in nickel-cadmium batteries, where it contributes to the overall efficiency and performance of the battery system .

Photographic and Imaging Applications

Historically, cadmium compounds have been utilized in photography and imaging technologies. Cadmium bromide is employed as a photosensitive material in certain types of photographic films and plates. The compound's ability to undergo photochemical reactions makes it valuable in this field .

Catalysis

Recent studies have explored the use of this compound as a catalyst in organic synthesis. Its coordination chemistry allows it to participate in various reactions, facilitating the formation of complex organic molecules through catalysis .

Materials Science

In materials science, this compound is used to synthesize cadmium-based nanostructures and thin films. These materials exhibit unique optical and electronic properties that are beneficial for applications in optoelectronics and photovoltaics .

Case Study 1: Battery Performance Enhancement

A study demonstrated that incorporating this compound into nickel-cadmium battery electrodes improved charge-discharge cycles significantly. The addition of this compound enhanced the electrochemical stability and capacity retention during prolonged use .

Case Study 2: Photographic Film Development

Research conducted on photographic films containing cadmium bromide showed that films treated with this compound exhibited higher sensitivity to light and improved resolution compared to conventional films without cadmium additives. This advancement has implications for high-resolution imaging technologies .

Case Study 3: Catalytic Activity in Organic Reactions

In a series of experiments focusing on organic synthesis, this compound was tested as a catalyst for the synthesis of complex organic molecules. The results indicated a significant increase in reaction rates and yields when using this compound compared to traditional catalysts .

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact due to the toxicity associated with cadmium compounds. Regulatory frameworks govern its use, particularly concerning emissions during industrial applications such as electroplating or battery manufacturing . Proper handling and disposal methods are crucial to minimize environmental risks.

Mécanisme D'action

The mechanism of action of cadmium dibromide, tetrahydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, altering their chemical and physical properties. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.

Comparaison Avec Des Composés Similaires

Cadmium dibromide, tetrahydrate can be compared with other similar compounds such as cadmium chloride, cadmium iodide, zinc bromide, calcium bromide, and magnesium bromide . These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:

Cadmium Chloride (CdCl₂): Similar in structure but used more extensively in electroplating and as a precursor for cadmium-based pigments.

Cadmium Iodide (CdI₂): Used in photography and as a phosphor in X-ray screens.

Zinc Bromide (ZnBr₂): Used in organic synthesis and as a radiation shielding material.

Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent.

Magnesium Bromide (MgBr₂): Used in organic synthesis and as a catalyst.

Cadmium dibromide, tetrahydrate is unique due to its specific applications in quantum dots and coordination polymers, which are not as common for the other compounds listed.

Activité Biologique

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a cadmium salt that has garnered attention in various fields, including chemistry, materials science, and biology. This article explores its biological activity, focusing on its synthesis, structural characteristics, and potential implications for health and environmental safety.

This compound is a white to off-white solid with a molecular weight of 344.28 g/mol. It is typically synthesized through the reaction of cadmium oxide or cadmium carbonate with hydrobromic acid, resulting in a hydrated form that is stable under ambient conditions. The compound crystallizes in the triclinic P1 space group, exhibiting a distorted octahedral geometry around the cadmium ion .

Structural Characteristics

The structure of this compound features cadmium ions coordinated by bromide ligands and water molecules. The coordination environment is crucial for its biological interactions, as it influences the compound's solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CdBr₂·4H₂O |

| Molecular Weight | 344.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36 °C |

| CAS Number | 13464-92-1 |

Toxicological Effects

Cadmium compounds are known for their toxicity, particularly in relation to heavy metal exposure. This compound has been studied for its cytotoxic effects on various cell lines. Research indicates that exposure can lead to oxidative stress, apoptosis, and DNA damage in human cells .

- Oxidative Stress : Cadmium ions can generate reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis : Studies have shown that cadmium exposure triggers apoptotic pathways in human lung fibroblast cells .

- DNA Damage : Cadmium has been implicated in genotoxicity, with evidence suggesting it disrupts DNA repair mechanisms.

Case Studies

- Cell Line Studies : In vitro studies using human liver (HepG2) and lung (A549) cell lines demonstrated that this compound induces significant cytotoxicity at concentrations above 10 µM after 24 hours of exposure. The mechanism involves mitochondrial dysfunction and increased ROS production .

- Animal Studies : In vivo studies on rodents exposed to cadmium bromide showed signs of renal toxicity and altered biochemical parameters indicative of liver dysfunction. Histopathological examinations revealed tubular necrosis and inflammatory responses in kidney tissues .

- Environmental Impact : Cadmium compounds, including this compound, pose risks to aquatic ecosystems. Studies have documented bioaccumulation in fish species, leading to reproductive toxicity and developmental abnormalities in embryos .

Propriétés

Numéro CAS |

13464-92-1 |

|---|---|

Formule moléculaire |

Br2CdH2O |

Poids moléculaire |

290.24 g/mol |

Nom IUPAC |

cadmium(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clé InChI |

UOZORFAVQRTUEC-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Br-].[Br-].[Cd+2] |

SMILES canonique |

O.[Br-].[Br-].[Cd+2] |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.